Moxalactam (sodium salt)
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Overview
Description
Moxalactam (sodium salt) is a synthetic oxa-β-lactam antibiotic that is closely related to the cephalosporins in terms of structure. One structural difference is that the sulfur atom in the 7-aminocephalosporanic acid portion of the molecule is replaced by oxygen in moxalactam . It has a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of moxalactam (sodium salt) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Moxalactam (sodium salt) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of moxalactam (sodium salt) with modified functional groups, which can have different biological activities .
Scientific Research Applications
Moxalactam (sodium salt) has a wide range of scientific research applications, including:
Mechanism of Action
Moxalactam (sodium salt) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Moxalactam (sodium salt) is similar to other β-lactam antibiotics such as:
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.
Cefoperazone: A cephalosporin with activity against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and broad spectrum of activity.
Moxalactam (sodium salt) is unique in its structural modification, where the sulfur atom is replaced by oxygen, providing it with distinct antibacterial properties .
Properties
Molecular Formula |
C20H18N6Na2O9S |
---|---|
Molecular Weight |
564.4 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1 |
InChI Key |
GRIXGZQULWMCLU-GDUWRUPCSA-L |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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